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Compound of Interest

Compound Name: 2-Bromo-4-cyclobutylphenol

CAS No.: 2586127-37-7

Cat. No.: B6287138

Get Quote

Executive Summary
This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry

fragmentation of 2-Bromo-4-cyclobutylphenol (C₁₀H₁₁BrO). As drug development

increasingly utilizes strained rings (like cyclobutane) to modulate metabolic stability and

lipophilicity, distinguishing these moieties from isomeric alkyl chains is critical.

This document compares the spectral "fingerprint" of 2-Bromo-4-cyclobutylphenol against its

structural isomers (e.g., tert-butyl and n-butyl analogs). We demonstrate that the cyclobutyl

moiety exhibits a unique [M-28] neutral loss channel, distinct from the [M-15] loss of tert-butyl

groups, providing a definitive diagnostic marker for structural elucidation.

Structural Analysis & Theoretical Mass
Before interpreting the spectrum, the theoretical isotopic envelope must be established. The

presence of a single bromine atom creates a characteristic 1:1 doublet in the molecular ion.
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Property Value Notes

Formula C₁₀H₁₁BrO

Nominal Mass 226 Da Based on ⁷⁹Br

Monoisotopic Mass 225.9993

Isotopic Pattern 1 : 1
Ratio of m/z 226 (⁷⁹Br) to m/z

228 (⁸¹Br)

Ring Unsaturation 5
Benzene ring (4) + Cyclobutyl

ring (1)

Fragmentation Mechanics
The fragmentation of 2-Bromo-4-cyclobutylphenol under 70 eV EI conditions is driven by

three competing mechanisms: Cyclobutyl Ring Disassembly, Carbon-Halogen Cleavage, and

Phenolic CO Elimination.

Pathway A: The Cyclobutyl "Pop-and-Drop" (Diagnostic)
Unlike acyclic alkyl chains, the cyclobutyl ring is under significant ring strain (~26 kcal/mol).

Upon ionization, the ring typically opens to a butenyl radical cation intermediate, followed by

the rapid elimination of ethylene (C₂H₄, 28 Da).

Transition: m/z 226/228

m/z 198/200

Significance: This [M-28] peak is the primary differentiator from tert-butyl analogs (which lose

Methyl, [M-15]) and n-butyl analogs (which lose Propyl, [M-43]).

Pathway B: Bromine Radical Loss
The C-Br bond is relatively weak. Homolytic cleavage yields the phenolic cation.

Transition: m/z 226/228

m/z 147 (loss of ⁷⁹Br/⁸¹Br)
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Observation: The resulting ion at m/z 147 is a singlet (no bromine isotope pattern),

confirming the halogen loss.

Pathway C: Secondary Fragmentation
The ion at m/z 147 (C₁₀H₁₁O⁺) undergoes further degradation, typically losing the remaining

alkyl chain elements or carbon monoxide (CO) from the phenol ring (a common phenolic

fragmentation, [M-28]).

Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent ion and its progeny

fragments.
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Caption: Figure 1. Mechanistic fragmentation tree of 2-Bromo-4-cyclobutylphenol. Green

path indicates the diagnostic cyclobutyl ring opening.

Comparative Analysis: Performance vs. Alternatives
In drug development, this molecule is often screened alongside isomers. The table below

contrasts the mass spec performance of 2-Bromo-4-cyclobutylphenol against its most

common isomer, 2-Bromo-4-tert-butylphenol.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b6287138/docs?utm_src=pdf-body-img#technical-guide-mass-spectrometry-fragmentation-pattern-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/product/b6287138/docs?utm_src=pdf-body#technical-guide-mass-spectrometry-fragmentation-pattern-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/product/b6287138/docs?utm_src=pdf-body#technical-guide-mass-spectrometry-fragmentation-pattern-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6287138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
2-Bromo-4-

cyclobutylphenol

2-Bromo-4-tert-

butylphenol

(Alternative)
differentiation Logic

Base Peak

Mechanism

Loss of C₂H₄

(Ethylene)
Loss of CH₃ (Methyl)

Ring strain vs. Stable

carbocation formation.

Primary Neutral Loss 28 Da 15 Da

Crucial Check: If you

see [M-15], it is NOT

cyclobutyl.

Resulting m/z Pair 198 / 200 211 / 213
The m/z shift is

distinct.

Isotope Pattern 1:1 (Br) 1:1 (Br)

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation
Pattern of 2-Bromo-4-cyclobutylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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